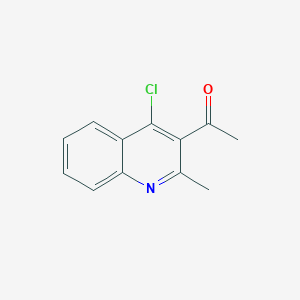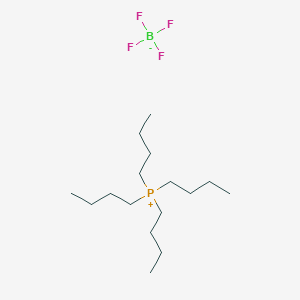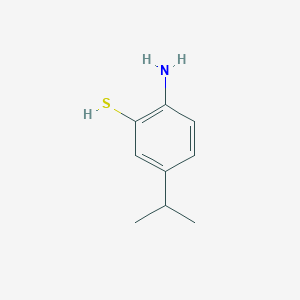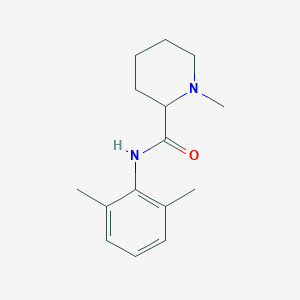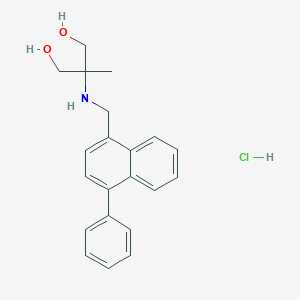
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. MPTP hydrochloride is a potent neurotoxin that has been used to create animal models of Parkinson's disease. This compound has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Mechanism Of Action
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is metabolized in the brain to MPP+, a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Biochemical And Physiological Effects
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This results in the development of Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been shown to induce oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a useful tool for studying the mechanisms of Parkinson's disease and the development of new treatments for this disorder. However, there are several limitations to its use in laboratory experiments. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the animal models created using 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride do not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Future Directions
There are several future directions for research involving 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride to study the role of oxidative stress and inflammation in the development of Parkinson's disease. Finally, there is interest in developing new animal models of Parkinson's disease that more accurately replicate the pathophysiology of the disorder in humans.
Synthesis Methods
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is typically synthesized using a multi-step process that involves the reaction of 4-phenyl-1-naphthalenylmethanol with methylamine, followed by a reaction with formaldehyde and reduction with sodium borohydride. The resulting compound is then reacted with hydrochloric acid to yield 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has been widely used in scientific research to create animal models of Parkinson's disease. This compound is toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms in animals. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
properties
CAS RN |
133550-83-1 |
|---|---|
Product Name |
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride |
Molecular Formula |
C21H24ClNO2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-21(14-23,15-24)22-13-17-11-12-19(16-7-3-2-4-8-16)20-10-6-5-9-18(17)20;/h2-12,22-24H,13-15H2,1H3;1H |
InChI Key |
OGIWOCWHNYHCTA-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Other CAS RN |
133550-83-1 |
synonyms |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol hydr ochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



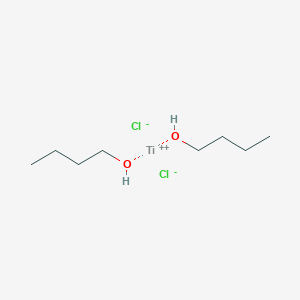
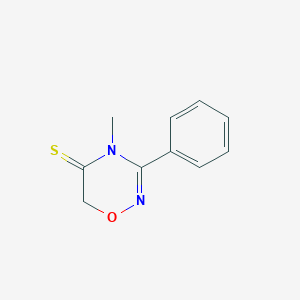
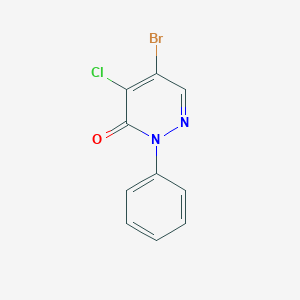
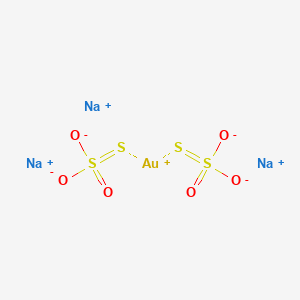
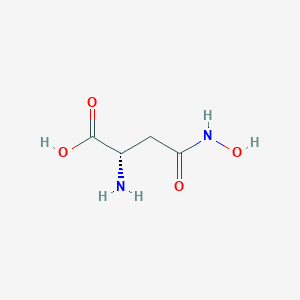
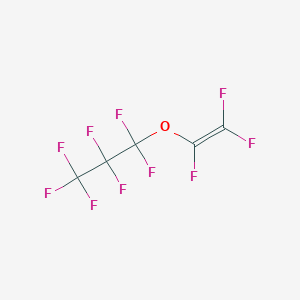
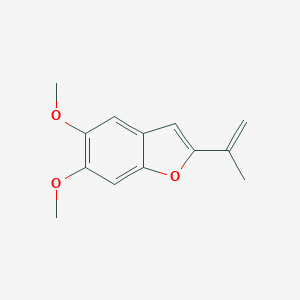
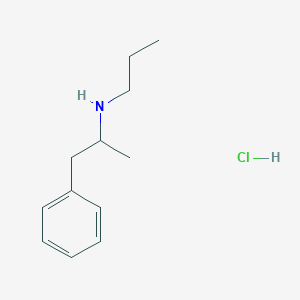
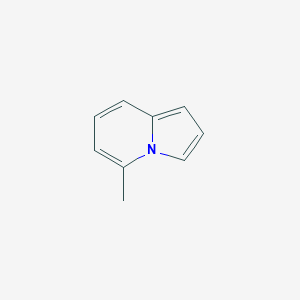
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
